molecular formula C18H26D3O3 B1164637 13-OxoODE-d3

13-OxoODE-d3

Cat. No.: B1164637
M. Wt: 297.5
InChI Key: JHXAZBBVQSRKJR-PSBNAEKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-OxoODE-d3 (13-KODE-d3) is a deuterium-labeled analog of 13-oxo-9Z,11E-octadecadienoic acid (13-OxoODE), a bioactive oxylipin derived from the oxidation of linoleic acid. It contains three deuterium atoms at positions 9, 10, and 12, with the molecular formula C₁₈H₂₇D₃O₃ and a molecular weight of 297.45 g/mol . This compound serves as a critical internal standard for the quantification of endogenous 13-OxoODE in biological matrices using GC- or LC-mass spectrometry, ensuring high precision due to its isotopic purity (≥99%) and structural similarity to the unlabeled form .

13-OxoODE is enzymatically produced from 13-HODE via NAD⁺-dependent dehydrogenases in rat colonic mucosa and is implicated in cell proliferation and erythrocyte maturation through its esterification into phospholipids in reticulocyte membranes . Its deuterated form, this compound, is stable for ≥2 years when stored at -80°C in acetonitrile solution .

Properties

Molecular Formula

C18H26D3O3

Molecular Weight

297.5

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/i4D,6D,7D,9D

InChI Key

JHXAZBBVQSRKJR-PSBNAEKJSA-N

SMILES

CCCCCC(/C=C/C([2H])=C([2H])CC([2H])C([2H])CCCCC(O)=O)=O

Synonyms

13-KODE-d3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Key Structural Features Primary Applications
13-OxoODE-d3 C₁₈H₂₇D₃O₃ 297.45 9,10,12-d₃ (9Z,11E)-double bonds; ketone at C13 MS internal standard; cell biology studies
9-OxoODE-d3 C₁₈H₂₇D₃O₃ 297.45 10,12,13-d₃ (10E,12Z)-double bonds; ketone at C9 Lipidomics research; oxidation studies
13-OxoODE Alkyne C₁₈H₂₆O₃ 290.40 ω-terminal alkyne (9Z,11E)-double bonds; alkyne at C17 Click chemistry; imaging probes
9-OxoOTrE C₁₈H₂₈O₃ 292.40 None (10E,12Z)-double bonds; ketone at C9 Antimicrobial agent; plant pathogen studies

Key Findings :

  • Isotopic Labeling : this compound and 9-OxoODE-d3 share identical molecular formulas but differ in deuterium positions and double-bond geometry, leading to distinct chromatographic retention times in MS analysis .
  • Functional Groups : The ω-terminal alkyne in 13-OxoODE Alkyne enables bioorthogonal tagging for cellular localization studies, unlike the deuterated forms used for quantification .
  • Biological Activity: Non-deuterated analogs like 9-OxoOTrE exhibit antimicrobial properties, whereas this compound is biologically inert due to its role as a passive internal standard .

Comparison with Isotopically Labeled Internal Standards

Key Findings :

  • Sensitivity : this compound demonstrates superior sensitivity in LC-MS/MS compared to 15(S)-HEPE-d5 , attributed to its optimized deuterium placement minimizing ion suppression .
  • Stability : All deuterated standards exhibit long-term stability, but 15(S)-HETE-d8 shows marginally better longevity due to fewer labile functional groups .

Functional Comparison with Oxylipin Derivatives

  • 13-OxoODE Alkyne vs. This compound: The alkyne derivative is used for spatiotemporal tracking of oxylipins in live cells via click chemistry, whereas this compound is restricted to quantitative MS workflows . Solubility differences: 13-OxoODE Alkyne requires ethanol or chloroform for dissolution, while this compound is supplied in acetonitrile .
  • 13-OxoODE vs. 9-OxoOTrE :

    • 13-OxoODE stimulates colonic cell proliferation in rats, while 9-OxoOTrE inhibits bacterial and fungal growth via membrane disruption .

Research Implications and Limitations

  • Advantages of this compound :
    • High isotopic purity ensures minimal interference in MS quantification .
    • Validated in complex matrices (e.g., reticulocyte membranes, colon mucosa) .
  • Limitations: Limited commercial availability of custom deuterated analogs (e.g., 9-OxoODE-d3) . Requires specialized storage conditions (-80°C) to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-OxoODE-d3
Reactant of Route 2
13-OxoODE-d3

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